molecular formula C7H4BrNO2 B13691358 4-Hydroxyl-7-bromobenzoxazole

4-Hydroxyl-7-bromobenzoxazole

Cat. No.: B13691358
M. Wt: 214.02 g/mol
InChI Key: MPTJGTMASDHYJX-UHFFFAOYSA-N
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Description

4-Hydroxyl-7-bromobenzoxazole is a heterocyclic compound belonging to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyl-7-bromobenzoxazole typically involves the cyclization of 2-aminophenol with appropriate brominated precursors. One common method includes the reaction of 2-aminophenol with 4-bromophenyl isocyanate under reflux conditions. The reaction is usually carried out in a polar solvent like ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of samarium triflate as a reusable acid catalyst in aqueous medium has been reported to be effective for the synthesis of benzoxazoles . This method is environmentally friendly and offers high yields.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyl-7-bromobenzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxyl-7-bromobenzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxyl-7-bromobenzoxazole involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    Benzoxazole: The parent compound without any substituents.

    4-Hydroxylbenzoxazole: Lacks the bromine substituent.

    7-Bromobenzoxazole: Lacks the hydroxyl substituent.

Uniqueness: 4-Hydroxyl-7-bromobenzoxazole is unique due to the presence of both hydroxyl and bromine substituents, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H4BrNO2

Molecular Weight

214.02 g/mol

IUPAC Name

7-bromo-1,3-benzoxazol-4-ol

InChI

InChI=1S/C7H4BrNO2/c8-4-1-2-5(10)6-7(4)11-3-9-6/h1-3,10H

InChI Key

MPTJGTMASDHYJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1O)N=CO2)Br

Origin of Product

United States

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